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molecular formula C7H4N2O4 B458946 5-Nitrobenzo[d]oxazol-2(3H)-one CAS No. 3889-13-2

5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No. B458946
M. Wt: 180.12g/mol
InChI Key: UTQPEXLRBRAERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039463B2

Procedure details

CDI (1.57 g, 19.4 mmol) was added at 0° C. to a stirred solution of 2-amino-4-nitro-phenol (500 mg, 0.6 mmol) in DMF (5 mL) and the resultant was stirred for 30 mins. The mixture was poured onto ice and stirred for 10 minutes. The resulting precipitate was isolated by filtration to afford 470 mg (80%) of 5-nitro-3H-benzooxazol-2-one. 1H NMR: (DMSO-d6): δ 12.4 (b s, 1H), 8.05 (dd, 1H), 7.85 (d, 1H), 7.54 (d, 1H).
Name
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1N=CN([C:6]([N:8]2C=N[CH:10]=[CH:9]2)=[O:7])C=1.NC1C=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[CH:16][C:15]=1[OH:23]>CN(C=O)C>[N+:20]([C:18]1[CH:17]=[CH:16][C:15]2[O:23][C:6](=[O:7])[NH:8][C:9]=2[CH:10]=1)([O-:22])=[O:21]

Inputs

Step One
Name
Quantity
1.57 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the resultant was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 434.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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